5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula C12H18O2S and a molecular weight of 226.34 g/mol . This compound is characterized by a spirocyclic structure, which includes a cyclopentylsulfanyl group attached to a hexane ring. The unique spiro configuration imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentylsulfanyl)spiro[2One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions.
Industrial Production Methods
While specific industrial production methods for 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-efficiency, and safety. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The spirocyclic framework allows for nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and functional compounds.
Mechanism of Action
The mechanism of action of 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The cyclopentylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its cyclopentylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic framework also provides a rigid and stable structure, making it a valuable scaffold for the development of novel compounds.
Properties
Molecular Formula |
C12H18O2S |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
5-cyclopentylsulfanylspiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H18O2S/c13-10(14)12(7-11(8-12)5-6-11)15-9-3-1-2-4-9/h9H,1-8H2,(H,13,14) |
InChI Key |
JVDBGCMAVVNRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2(CC3(C2)CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.